Withaferine A

Description

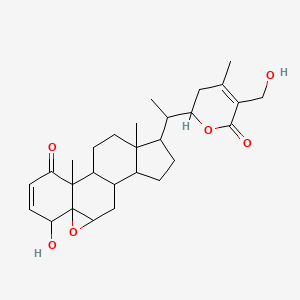

Structure

2D Structure

Properties

IUPAC Name |

6-hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31H,5-6,9-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRXOUCRJQVYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Withaferine A mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Withaferin A in Cancer Cells

Introduction

Withaferin A (WA) is a bioactive steroidal lactone primarily isolated from the medicinal plant Withania somnifera (Ashwagandha).[1][2] Traditionally used in Ayurvedic medicine, WA has garnered significant attention from the scientific community for its pleiotropic anticancer properties demonstrated across a wide range of preclinical cancer models.[1][3][4] Its ability to modulate numerous oncogenic signaling pathways makes it a promising candidate for cancer therapy and chemoprevention.[5][6] This technical guide provides a comprehensive overview of the core mechanisms of action of Withaferin A in cancer cells, focusing on its molecular targets, effects on key signaling pathways, and the experimental methodologies used to elucidate these functions.

Core Mechanisms of Action

Withaferin A exerts its anticancer effects through a multi-targeted approach, impacting various hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, resistance to cell death, induction of angiogenesis, and activation of invasion and metastasis.[7][8] The primary mechanisms include the induction of apoptosis, cell cycle arrest, generation of reactive oxygen species (ROS), and the inhibition of key oncogenic signaling pathways such as NF-κB and STAT3.[4][8]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Withaferin A induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[3]

-

Intrinsic Pathway: WA promotes the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[9][10] This is characterized by a loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and caspase-3.[3][11] The process is also mediated by modulating the expression of Bcl-2 family proteins, specifically by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulating pro-apoptotic proteins such as Bax, Bad, and Bim.[3][4]

-

Extrinsic Pathway: WA can also activate the extrinsic apoptosis pathway, as demonstrated in human leukemia cells, through the activation of TNFα receptor-1 (TNFR1) and caspase-8.[3]

-

p53 Activation: WA enhances the expression and phosphorylation of the tumor suppressor protein p53.[3][4] In cervical cancer cells, WA diminishes the expression of human papillomavirus (HPV) oncoproteins E6 and E7, which normally inactivate p53, thereby restoring p53 function and leading to the transcription of pro-apoptotic target genes like Bax and the cell cycle inhibitor p21.[1][3][7]

-

Endoplasmic Reticulum (ER) Stress: In some cancer cells, such as renal carcinoma and glioblastoma, WA induces apoptosis by triggering ER stress. This is marked by the upregulation of proteins like GRP78 and CHOP, and the phosphorylation of eIF-2α.[4] The activation of the ATF4-ATF3-CHOP axis has been identified as a novel pathway for WA-induced ER stress and apoptosis.[4][7]

Cell Cycle Arrest

Withaferin A predominantly induces cell cycle arrest at the G2/M phase in a variety of cancer cells.[1][3] This arrest prevents cancer cells from proceeding through mitosis and proliferation. The key molecular events include:

-

Downregulation of Cyclins and CDKs: WA decreases the expression of key G2/M regulatory proteins, including Cyclin B1, Cyclin A2, Cyclin E2, and Cdc2 (CDK1).[3][11]

-

Modulation of Checkpoint Kinases: It has been shown to decrease the levels of phosphorylated Chk1 and Chk2, leading to the activation of Cdc2 and subsequent M-phase arrest and mitotic catastrophe.[3]

-

Upregulation of p21: Through p53 activation, WA increases the expression of the cyclin-dependent kinase inhibitor p21, which contributes to cell cycle arrest.[1][3][11]

-

Telomere Dysfunction: In cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway, WA can induce telomere dysfunction, leading to a DNA damage response and G2/M arrest.[4][7]

Generation of Reactive Oxygen Species (ROS)

A central mechanism of WA's action is the induction of oxidative stress through the generation of ROS.[8][12] While normal cells can manage this stress, cancer cells, which often have a higher basal level of ROS, are pushed beyond a toxic threshold, leading to cell death.[12][13] WA-induced ROS generation is primarily linked to the inhibition of mitochondrial respiration, specifically targeting Complex III of the electron transport chain.[10] This overproduction of ROS is a key upstream event that triggers mitochondrial-dependent apoptosis and DNA damage.[9][13] The role of ROS is confirmed by experiments showing that pretreatment with ROS scavengers like N-acetylcysteine (NAC) can rescue cancer cells from WA-induced apoptosis.[12]

Inhibition of Key Signaling Pathways

WA's anticancer activity is heavily reliant on its ability to inhibit multiple pro-survival and pro-inflammatory signaling pathways that are often constitutively active in cancer.

-

NF-κB Signaling: The NF-κB transcription factor plays a critical role in inflammation, immunity, cell proliferation, and apoptosis resistance. WA is a potent inhibitor of the NF-κB pathway.[4][7] It has been shown to directly target IκB kinase β (IKKβ), preventing its activation and thereby blocking the subsequent phosphorylation and degradation of IκBα.[14] This sequesters NF-κB in the cytoplasm and prevents the nuclear translocation of its p65 subunit, inhibiting the transcription of NF-κB target genes.[2][4][7]

-

STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that is persistently activated in many cancers. WA effectively suppresses STAT3 activation by inhibiting the phosphorylation of its critical tyrosine 705 residue, which is necessary for its dimerization and nuclear translocation.[15][16] This inhibition is mediated, at least in part, by blocking upstream kinases like JAK2.[4] By inhibiting STAT3, WA downregulates the expression of its target genes involved in survival (e.g., Bcl-2, Bcl-xL, Survivin), proliferation (e.g., Cyclins), and angiogenesis.[1][4]

-

PI3K/Akt/mTOR Signaling: The PI3K/Akt pathway is a central node for cell growth, proliferation, and survival. WA has been shown to suppress Akt-induced tumor growth.[4][7] In hepatocellular carcinoma, WA inhibits the PI3K/Akt pathway by upregulating miR-200c.[17] It also suppresses the downstream mTOR signaling pathway, contributing to its effects on autophagy and cell growth.[2]

-

Notch Signaling: Aberrant Notch signaling is implicated in tumor progression. WA inhibits Notch-1 signaling in colon and osteosarcoma cancer cells, which is associated with the downregulation of the Akt/NF-κB/Bcl-2 survival pathways.[3][4] Interestingly, in some breast cancer cells, WA can activate Notch-2 and Notch-4, which may impair its own inhibitory effect on cell migration.[3]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Withaferin A is a potent inhibitor of angiogenesis.[18][19] It directly inhibits the proliferation and sprouting of human umbilical vein endothelial cells (HUVECs) at nanomolar concentrations.[18][19] The anti-angiogenic effects are mediated by:

-

Inhibition of NF-κB: In endothelial cells, WA inhibits NF-κB, which is crucial for the expression of pro-angiogenic factors.[18]

-

Targeting the Ubiquitin-Proteasome Pathway: WA interferes with the ubiquitin-mediated proteasome pathway in endothelial cells, leading to an accumulation of poly-ubiquitinated proteins.[18][20]

-

VEGF Inhibition: Molecular docking studies suggest that WA can bind favorably to Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor, potentially blocking its activity in a manner comparable to the approved drug Bevacizumab.[4][21][22]

Inhibition of Metastasis and Epithelial-Mesenchymal Transition (EMT)

Metastasis is the primary cause of cancer-related mortality. WA can suppress cancer cell migration, invasion, and the underlying process of EMT.[17][23]

-

Reversal of EMT: WA treatment can partially reverse EMT, a process where epithelial cells acquire mesenchymal characteristics, enhancing motility and invasiveness.[8][24] It achieves this by increasing the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers like N-cadherin, Vimentin (B1176767), and Snail.[23][25]

-

Mechanism of EMT Inhibition: In non-small cell lung cancer, WA suppresses EMT by inhibiting the phosphorylation and nuclear translocation of Smad2/3 and NF-κB, key mediators of the process.[23] In hepatocellular carcinoma, the inhibition of the PI3K/Akt pathway by WA contributes to the suppression of EMT.[17][25]

Quantitative Data Summary

The efficacy of Withaferin A varies across different cancer cell types. The following tables summarize key quantitative data from various preclinical studies.

Table 1: IC50 Values of Withaferin A in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference(s) |

| HUVEC | Human Umbilical Vein Endothelial Cells | 12 nM | [18][19] |

| Various Melanoma Cells | Melanoma | 1.8 - 6.1 µM | [3] |

| KLE | Endometrial Cancer | 10 µM | [4][7] |

| HepG2 | Hepatocellular Carcinoma | 12 µM | [17][25] |

| THLE-2 | Normal Liver Cells | 150 µM | [17][25] |

Table 2: Effects of Withaferin A on Apoptosis and Cell Invasion

| Cell Line | Parameter | Treatment | Result | Reference(s) |

| HepG2 | Apoptosis | 24 µM WA | Increase from 3.8% (control) to 20.3% | [17][25] |

| KLE | Cell Invasion | 10 µM WA | Decrease from 100% (control) to 40% | [4][7] |

Table 3: In Vivo Efficacy of Withaferin A

| Cancer Model | Treatment | Result | Reference(s) |

| MDA-MB-231 Xenograft | 4 mg/kg WA (i.p.) | ~1.8-fold reduction in tumor volume vs. control | [6] |

| MDA-MB-231 Xenograft | Not specified | ~65% inhibition of tumor growth (by weight) | [6] |

| Platinum-resistant EOC Xenograft | 3 mg/kg WA | 4.7-fold reduction in tumor volume vs. control | [26] |

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed.

Caption: Core signaling pathways modulated by Withaferin A.

Caption: Withaferin A-induced apoptosis pathways.

Caption: General experimental workflow for assessing WA's activity.

Detailed Experimental Protocols

The following are generalized protocols for key experiments frequently cited in Withaferin A research. Specific parameters (e.g., antibody concentrations, incubation times) should be optimized for each cell line and experimental setup.

Cell Viability Assay (MTT/MTS)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Withaferin A (e.g., 0-50 µM) or a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of Withaferin A for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Following treatment with Withaferin A, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Transwell Cell Migration and Invasion Assay

-

Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (typically 8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

-

Cell Seeding: Resuspend treated or untreated cancer cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for an appropriate time (e.g., 12-48 hours) to allow cells to migrate or invade through the membrane.

-

Staining and Counting: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the cells that have migrated to the lower surface with a stain such as crystal violet.

-

Analysis: Elute the stain and measure its absorbance, or count the number of stained cells in several microscopic fields to quantify migration or invasion.

Conclusion and Future Directions

Withaferin A is a potent, multi-targeted anticancer agent with a complex mechanism of action. Its ability to simultaneously induce apoptosis, trigger cell cycle arrest, generate cytotoxic ROS, and inhibit critical oncogenic pathways like NF-κB and STAT3 underscores its therapeutic potential. The quantitative data from numerous preclinical studies provide strong evidence for its efficacy in various cancer types, including those resistant to conventional chemotherapy.[26]

While the preclinical evidence is compelling, future research should focus on several key areas. Proteomic and chemoproteomic studies are beginning to reveal the full landscape of WA's covalent and non-covalent protein targets, which will provide a more comprehensive understanding of its pleiotropic effects.[27][28][29] Further investigation into its pharmacokinetic and safety profiles in more advanced animal models is essential. Phase I clinical trials have shown that WA is generally well-tolerated, paving the way for further clinical investigation into its efficacy as a standalone or combination therapy in cancer treatment.[5][30] The development of novel drug delivery systems to improve its bioavailability and targeted delivery will also be crucial for translating this promising natural compound into an effective clinical agent.

References

- 1. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]

- 5. dovepress.com [dovepress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Withaferin A induces apoptosis by ROS-dependent mitochondrial dysfunction in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Withaferin A-Induced Apoptosis in Human Breast Cancer Cells Is Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Withaferin A Induces Oxidative Stress-Mediated Apoptosis and DNA Damage in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Withaferin A induces mitochondrial-dependent apoptosis in non-small cell lung cancer cells via generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Withaferin-A Inhibits Colon Cancer Cell Growth by Blocking STAT3 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. phcog.com [phcog.com]

- 18. Withaferin A is a potent inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development of withaferin A analogs as probes of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of VEGF: a novel mechanism to control angiogenesis by Withania somnifera’s key metabolite Withaferin A: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 22. Inhibition of VEGF: a novel mechanism to control angiogenesis by Withania somnifera’s key metabolite Withaferin A - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Withaferin A inhibits Epithelial to Mesenchymal Transition in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Withaferin A inhibits experimental epithelial-mesenchymal transition in MCF-10A cells and suppresses vimentin protein level in vivo in breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. phcog.com [phcog.com]

- 26. Withaferin A Exerts Cytotoxicity in Single/Multidrug-Resistant Gastric and Ovarian Cancer Cells and Tumor Xenografts Through the AKT-NF-κB-STAT3-Survivin Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Broad-spectrum antitumor properties of Withaferin A: a proteomic perspective - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. Proteomic characterization of Withaferin A-targeted protein networks for the treatment of monoclonal myeloma gammopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Withaferin-A: extract from Ashwagandha shows anticancer activity for osteosarcoma, finds a Phase-1 trial [speciality.medicaldialogues.in]

Withaferin A: A Pleiotropic Anticancer Agent from Withania somnifera

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Withaferin A, a steroidal lactone derived from the medicinal plant Withania somnifera (Ashwagandha), has emerged as a potent pleiotropic anticancer agent.[1][2] Extensive preclinical studies have demonstrated its efficacy against a wide array of cancer types through the modulation of multiple oncogenic signaling pathways. This technical guide provides a comprehensive overview of Withaferin A, focusing on its quantitative anticancer activities, detailed experimental protocols for its evaluation, and a visual representation of its mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction

Withania somnifera, a cornerstone of traditional Ayurvedic medicine, has been investigated for its diverse therapeutic properties.[2] Among its bioactive constituents, Withaferin A stands out for its significant anti-inflammatory, antioxidant, and, most notably, anticancer activities.[1] Its ability to simultaneously target multiple pathways involved in carcinogenesis, such as cell proliferation, apoptosis, angiogenesis, and metastasis, underscores its potential as a multifaceted therapeutic agent.[3][4] This document aims to consolidate the current technical knowledge on Withaferin A to facilitate further research and development.

Quantitative Anticancer Efficacy

The anticancer effects of Withaferin A have been quantified in numerous in vitro and in vivo studies. The following tables summarize its inhibitory concentrations and tumor growth inhibition across various cancer models.

Table 1: In Vitro Cytotoxicity of Withaferin A (IC50 Values)

| Cancer Type | Cell Line | IC50 (µM) | Citation |

| Breast Cancer | MDA-MB-231 | 1.07 | [3] |

| Breast Cancer | MCF-7 | 0.85 | [3] |

| Cervical Cancer | CaSki | 0.45 ± 0.05 | [5] |

| Colon Cancer | HCT116 | Not specified, dose-dependent inhibition | [6] |

| Hepatocellular Carcinoma | HepG2 | 12 | [3] |

| Endometrial Cancer | KLE | 10 | [7] |

| Lung Cancer | A549 | 10 | [8] |

| Lung Cancer | H441 (EGFR WT, KRAS mutant) | 0.3 - 1.49 | [4] |

| Ovarian Cancer | A2780 | Not specified, dose-dependent inhibition | [9] |

| Prostate Cancer | PC-3 | Not specified, dose-dependent inhibition | [10] |

| Melanoma | Various | 1.8 - 6.1 | [9] |

| Osteosarcoma | U2OS | 0.32 | [4] |

Table 2: In Vivo Tumor Growth Inhibition by Withaferin A

| Cancer Type | Animal Model | Cell Line Xenograft | Dosage and Administration | Treatment Duration | Tumor Volume/Weight Reduction | Citation |

| Breast Cancer | Athymic Nude Mice | MDA-MB-231 | 20 mg/kg, intraperitoneal | Not specified | Significant dose-dependent inhibition | [3] |

| Breast Cancer | Mice | Mammary Tumor | 1, 2, 3, 4, 8 mg/kg, oral, 3 times/week | Not specified | Dose-dependent reduction in tumor size | [1][7] |

| Breast Cancer (nanosponge delivery) | Not specified | MCF-7 | 10 mg/kg | 10 days | ~72% reduction in tumor volume | [1][7] |

| Cervical Cancer | Athymic Nude Mice | CaSki | 8 mg/kg | 6 weeks | ~70% reduction in tumor volume | [5] |

| Colon Cancer | Athymic BALB/c Nude Mice | HCT116 | Not specified, intraperitoneal, every 2 days | 32 days | 1.44-fold lower tumor volume vs. control | [6] |

| Colon Cancer (AOM/DSS model) | Mice | - | 3 mg/kg, oral | Not specified | 50% reduction in tumor multiplicity | [11] |

| Lung Cancer | Athymic Nude Mice | A549 (Taxol-resistant) | 10 mg/kg, intraperitoneal, 3 times/week | Not specified | Efficacy demonstrated | [12] |

| Prostate Cancer | TRAMP Model | - | Not specified, oral | Before and after cancer onset | Delayed tumor progression | [13] |

| Ovarian Cancer | Nude Mice | A2780 | Not specified | Not specified | Attenuated in vivo growth and metastasis | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of Withaferin A.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Withaferin A stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of Withaferin A (typically 0.1 to 20 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Materials:

-

6-well plates

-

Cancer cell lines

-

Withaferin A

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with Withaferin A for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Materials:

-

6-well plates

-

Cancer cell lines

-

Withaferin A

-

Cold 70% ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with Withaferin A for the desired duration.

-

Harvest cells, wash with cold PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Materials:

-

Cancer cell lines

-

Withaferin A

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with Withaferin A, then lyse in RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Separate 20-50 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound."

-

Materials:

-

6-well or 12-well plates

-

Cancer cell lines

-

Sterile 200 µL pipette tip

-

Microscope with a camera

-

-

Procedure:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells and replace with fresh medium containing Withaferin A or vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

-

In Vivo Tumor Xenograft Study

This model evaluates the antitumor efficacy of Withaferin A in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Cancer cell line

-

Matrigel (optional)

-

Withaferin A formulation for injection or oral gavage

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 2.5 x 10^6 cells) into the flank of the mice.[12]

-

Allow tumors to grow to a palpable size (e.g., 80-120 mm³).[12]

-

Randomize mice into control (vehicle) and treatment groups.

-

Administer Withaferin A at the desired dose and schedule (e.g., intraperitoneal injection or oral gavage).

-

Measure tumor volume with calipers twice weekly.

-

Monitor animal body weight and general health.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

-

Signaling Pathways and Mechanisms of Action

Withaferin A exerts its anticancer effects by modulating a complex network of signaling pathways. The following diagrams illustrate its key mechanisms of action.

Experimental Workflow

Caption: A typical experimental workflow for evaluating the in vitro anticancer effects of Withaferin A.

NF-κB Signaling Pathway Inhibition

Caption: Withaferin A inhibits the NF-κB pathway by targeting the IKK complex, preventing IκBα degradation.

STAT3 Signaling Pathway Inhibition

Caption: Withaferin A blocks STAT3 signaling by inhibiting JAK-mediated phosphorylation and subsequent nuclear translocation.

PI3K/Akt Signaling Pathway Modulation

Caption: Withaferin A suppresses the pro-survival PI3K/Akt pathway, leading to reduced cell proliferation.

p53-Mediated Apoptosis Induction

Caption: Withaferin A induces p53-dependent apoptosis by repressing HPV oncogenes and modulating apoptotic proteins.

Conclusion

Withaferin A demonstrates significant potential as a pleiotropic anticancer agent, with robust preclinical evidence supporting its efficacy across a multitude of cancer types. Its ability to modulate several key oncogenic pathways, including NF-κB, STAT3, PI3K/Akt, and p53, provides a strong rationale for its further development. The data and protocols presented in this guide offer a foundational resource for researchers to design and execute further investigations into the therapeutic applications of Withaferin A, with the ultimate goal of translating these promising preclinical findings into clinical benefits for cancer patients.

References

- 1. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Withaferin-A Inhibits Colon Cancer Cell Growth by Blocking STAT3 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The chemopreventive effect of withaferin A on spontaneous and inflammation-associated colon carcinogenesis models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tumor xenograft studies in nude mice [bio-protocol.org]

- 13. Oral administration of withaferin A inhibits carcinogenesis of prostate in TRAMP model - PMC [pmc.ncbi.nlm.nih.gov]

Withaferin A: A Comprehensive Technical Guide to its Molecular Targets in Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaferin A (WA), a bioactive steroidal lactone derived from the medicinal plant Withania somnifera (Ashwagandha), has emerged as a promising natural compound with potent anti-inflammatory, anti-angiogenic, and anti-cancer properties. Its pleiotropic effects stem from its ability to modulate a multitude of cellular signaling pathways by interacting with a diverse range of molecular targets. This technical guide provides an in-depth overview of the core molecular targets of Withaferin A and its impact on key signaling cascades, supported by quantitative data and detailed experimental protocols.

Data Presentation: Quantitative Analysis of Withaferin A's Efficacy

The cytotoxic and inhibitory activities of Withaferin A have been quantified across various cancer cell lines and molecular targets. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative effects, while binding affinities and inhibition constants (Ki) provide insights into its direct molecular interactions.

Table 1: IC50 Values of Withaferin A in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MCF-7 | Breast Cancer | 0.85 | [1] |

| MDA-MB-231 | Breast Cancer | 1.07 | [1] |

| U87-MG | Glioblastoma | 0.31 | |

| GBM2 | Glioblastoma | 0.28 | |

| GBM39 | Glioblastoma | 0.25 | |

| CaSKi | Cervical Cancer | 0.45 | [2][3] |

| HeLa | Cervical Cancer | ~0.05-0.1% (extract) | [4] |

| ME-180 | Cervical Cancer | ~0.05-0.1% (extract) | [4] |

| Panc-1 | Pancreatic Cancer | 1.24 | [5][6] |

| MiaPaCa2 | Pancreatic Cancer | 2.93 | [5][6] |

| BxPc3 | Pancreatic Cancer | 2.78 | [5][6] |

| HCT-116 | Colon Cancer | Not specified | [7] |

| SW-480 | Colon Cancer | Not specified | [7] |

| SW-620 | Colon Cancer | Not specified | [7] |

Table 2: Binding Affinities and Inhibitory Constants of Withaferin A

| Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Experimental Method | Citation |

| Estrogen Receptor (3ERT) | -9.93 | Not specified | Molecular Docking | [7][8] |

| Hsp90/Cdc37 complex | High | Not specified | Computational Study | [7] |

| SARS-CoV-2 Main Protease | -6.0 or greater | IC50 = 0.54 µM | in silico and Biochemical Assays | [9] |

| Survivin | Good | Not specified | Molecular Docking | [4] |

| β1-adrenergic receptor | Significant Interaction | Not specified | Molecular Docking | [10] |

| HMG-CoA reductase | Significant Interaction | Not specified | Molecular Docking | [10] |

| Angiotensin-converting enzyme | Significant Interaction | Not specified | Molecular Docking | [10] |

Core Molecular Targets and Signaling Pathways

Withaferin A exerts its biological effects by targeting multiple proteins and disrupting key signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Withaferin A is a potent inhibitor of this pathway.[2][5][6][10]

-

Molecular Target: IκB Kinase β (IKKβ) : Withaferin A directly targets IKKβ, a key kinase in the canonical NF-κB pathway. It has been shown to covalently modify cysteine 179 in the activation loop of IKKβ, thereby inhibiting its kinase activity.[10] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Its aberrant activation is frequently observed in cancer. Withaferin A has been shown to inhibit this pro-survival pathway.

-

Molecular Target: Akt : Withaferin A treatment leads to a decrease in the phosphorylation and activation of Akt. This, in turn, affects downstream targets of Akt, leading to the induction of apoptosis and inhibition of cell proliferation. The degradation of Hsp90 client proteins, including Akt, contributes to this effect.

Induction of Apoptosis

Withaferin A induces programmed cell death, or apoptosis, in cancer cells through multiple mechanisms, primarily by targeting key proteins involved in the intrinsic and extrinsic apoptotic pathways.

-

Molecular Targets :

-

Bcl-2 family proteins : Withaferin A downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as Bax. This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.

-

Caspases : The release of cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

-

Reactive Oxygen Species (ROS) : Withaferin A has been shown to induce the generation of ROS, which can trigger mitochondrial dysfunction and apoptosis.

-

Targeting the Cytoskeleton: Vimentin (B1176767)

Vimentin is an intermediate filament protein that plays a crucial role in maintaining cell integrity, motility, and is often overexpressed in metastatic cancer cells.

-

Molecular Target: Vimentin : Withaferin A covalently binds to a specific cysteine residue in vimentin, leading to its disassembly and the formation of perinuclear aggregates. This disruption of the vimentin network impairs cancer cell migration and invasion, contributing to the anti-metastatic effects of Withaferin A.

Inhibition of Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation.

-

Molecular Target: Hsp90 : Withaferin A binds to the C-terminus of Hsp90, inhibiting its chaperone activity in an ATP-independent manner.[5][6] This leads to the proteasomal degradation of Hsp90 client proteins, including Akt, Cdk4, and the glucocorticoid receptor, thereby disrupting multiple oncogenic signaling pathways.[5][6]

Proteasome Inhibition

The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins, including tumor suppressors.

-

Molecular Target: 20S Proteasome : Withaferin A inhibits the chymotrypsin-like activity of the 20S proteasome.[7] This inhibition leads to the accumulation of ubiquitinated proteins and the stabilization of tumor suppressor proteins that are normally targeted for degradation, contributing to its anti-cancer effects.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular targets and mechanisms of action of Withaferin A.

Western Blot Analysis for PI3K/Akt and MAPK Pathway Activation

This protocol details the detection of total and phosphorylated proteins in the PI3K/Akt and MAPK signaling pathways.

-

Cell Lysis :

-

Treat cells with Withaferin A at desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification :

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting :

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against total and phosphorylated forms of Akt, ERK, JNK, and p38 overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect chemiluminescence using an imaging system.

-

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection :

-

Co-transfect cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

-

Treatment and Lysis :

-

Treat transfected cells with Withaferin A and/or a stimulator of the NF-κB pathway (e.g., TNF-α).

-

Lyse the cells using a passive lysis buffer.

-

-

Luciferase Assay :

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

-

Immunofluorescence for Vimentin

This protocol visualizes the effect of Withaferin A on the vimentin cytoskeleton.

-

Cell Culture and Treatment :

-

Grow cells on coverslips and treat with Withaferin A.

-

-

Fixation and Permeabilization :

-

Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

-

Immunostaining :

-

Block with 3% BSA in PBS.

-

Incubate with a primary antibody against vimentin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

-

Imaging :

-

Mount coverslips and visualize using a fluorescence microscope.

-

Co-Immunoprecipitation for Hsp90 Interaction

This protocol is used to study the interaction between Hsp90 and its client proteins.

-

Cell Lysis :

-

Lyse cells in a non-denaturing lysis buffer.

-

-

Immunoprecipitation :

-

Incubate cell lysates with an antibody against Hsp90 or a control IgG.

-

Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.

-

-

Western Blotting :

-

Wash the beads and elute the bound proteins.

-

Analyze the eluted proteins by Western blotting using antibodies against known Hsp90 client proteins.

-

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the 20S proteasome.

-

Sample Preparation :

-

Prepare cell lysates or use purified 20S proteasome.

-

-

Assay Reaction :

-

Incubate the sample with a fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

-

In inhibitor studies, pre-incubate the sample with Withaferin A.

-

-

Fluorescence Measurement :

-

Measure the fluorescence generated from the cleavage of the substrate over time using a fluorescence plate reader.

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[7]

-

Cell Staining :

-

Harvest and wash cells treated with Withaferin A.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis :

-

Analyze the stained cells by flow cytometry.

-

Viable cells are Annexin V-negative and PI-negative.

-

Early apoptotic cells are Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

-

Conclusion

Withaferin A is a multi-targeting natural compound with significant potential in cancer therapy. Its ability to simultaneously modulate several key signaling pathways, including NF-κB, PI3K/Akt, and apoptosis, through direct interactions with targets like IKKβ, Hsp90, vimentin, and the proteasome, underscores its pleiotropic anti-cancer effects. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of Withaferin A. Further investigation into the in vivo efficacy and safety of Withaferin A and its analogs is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. niehs.nih.gov [niehs.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The Natural Products Withaferin A and Withanone from the Medicinal Herb Withania somnifera Are Covalent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Botanical Treasure: A Technical Guide to the Natural Sources and Isolation of Withaferine A

For Researchers, Scientists, and Drug Development Professionals

Withaferine A, a bioactive steroidal lactone, has garnered significant attention within the scientific community for its wide-ranging therapeutic properties, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.[1][2] This in-depth technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its molecular interactions.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Solanaceae (nightshade) family. The primary and most commercially viable source is Withania somnifera, commonly known as Ashwagandha or Indian winter cherry.[3][4][5] While the entire plant contains withanolides, the leaves are a particularly rich source of this compound.[4][6][7]

Other reported botanical sources include:

Quantitative Analysis of this compound in Withania somnifera

The concentration of this compound in Withania somnifera can vary depending on the plant part, geographical location, and extraction method. The following table summarizes quantitative data from various studies.

| Plant Part | Extraction Solvent/Method | This compound Content (% w/w) | Reference |

| Leaves | Not Specified | 1.6% (of total dry weight) | [9] |

| Leaves | Methanol (B129727):Water (10:90) | Not specified, but found to be a major component | [6] |

| Roots | Methanol | 0.10% | [10][11] |

| Panchang (whole plant) | Hydro-alcoholic solvent | Purity up to 98% after isolation | [5] |

| Roots | Methanol | Not specified, but present | [12] |

Experimental Protocols for Isolation and Purification

The isolation of this compound involves extraction from the plant material, followed by purification to remove other phytochemicals.

General Extraction and Partitioning Protocol

This protocol is a common starting point for enriching the withanolide fraction.

-

Plant Material Preparation : Air-dried leaves of Withania somnifera are coarsely powdered.

-

Extraction :

-

The powdered material is extracted with a hydro-alcoholic solvent, typically a mixture of methanol and water (e.g., 80:20 v/v), using a Soxhlet apparatus or by refluxing for several hours.[7][13] The extraction is often repeated multiple times to ensure maximum yield.

-

Alternatively, maceration with shaking at room temperature can be employed.[6][12]

-

-

Filtration and Concentration : The extracts are pooled, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Solvent-Solvent Partitioning :

-

The concentrated extract is first partitioned with a non-polar solvent like n-hexane to remove pigments and fatty substances.[6][14]

-

The defatted extract is then subjected to liquid-liquid partitioning with a solvent of intermediate polarity, such as chloroform (B151607) or dichloromethane, to selectively extract the withanolides, including this compound.[6][12]

-

-

Drying : The chloroform/dichloromethane fraction containing this compound is collected and evaporated to dryness.[6]

Purification by Column Chromatography

The crude extract obtained from partitioning is further purified using column chromatography.

-

Stationary Phase : Silica (B1680970) gel (60-120 mesh) is commonly used as the stationary phase.

-

Column Packing : The silica gel is packed into a glass column using a suitable solvent.

-

Sample Loading : The dried crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution : The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 1-2%).[7][13]

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Crystallization : Fractions rich in this compound are pooled, concentrated, and crystallized from a suitable solvent like methanol to yield pure this compound.[7][13]

High-Performance Liquid Chromatography (HPLC) for Quantification and Purification

Reverse-phase HPLC is a powerful technique for the quantitative analysis and final purification of this compound.

-

Column : C18 column.

-

Mobile Phase : A mixture of water (often with a small amount of acid like phosphoric acid) and an organic solvent like methanol or acetonitrile (B52724) is used.[13]

-

Detection : UV detection at a wavelength of around 227 nm is typically employed.[10][11]

-

Quantification : The concentration of this compound in a sample is determined by comparing its peak area to that of a standard of known concentration.[10][11]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating multiple signaling pathways involved in cell growth, proliferation, and apoptosis.

This compound has been shown to inhibit several pro-survival signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[1][15] It can also suppress the Notch signaling pathway, which is crucial for cell-cell communication and development.[1] Furthermore, this compound can induce apoptosis by activating the p53 tumor suppressor pathway and modulating the expression of Bcl-2 family proteins.[1][3]

Below are diagrams illustrating the isolation workflow and a key signaling pathway targeted by this compound.

References

- 1. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Withaferin A - Wikipedia [en.wikipedia.org]

- 5. jddtonline.info [jddtonline.info]

- 6. ijpbs.com [ijpbs.com]

- 7. Extraction and Isolation of Withaferin a ( Steroidal Lactone) from Withania Somnifera Leafs and it’s TLC and HPLC Analysis. – Oriental Journal of Chemistry [orientjchem.org]

- 8. Withaferin A | C28H38O6 | CID 265237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bbrc.in [bbrc.in]

- 11. researchgate.net [researchgate.net]

- 12. US7108870B2 - Process for isolation of withaferin-A from plant materials and products therefrom - Google Patents [patents.google.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. US20050226950A1 - Process for isolation of withaferin-A from plant materials and products therefrom - Google Patents [patents.google.com]

- 15. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The intricate biosynthetic pathway of Withaferin A in Withania somnifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaferin A, a prominent steroidal lactone found in Withania somnifera (Ashwagandha), has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. Understanding its biosynthesis is paramount for metabolic engineering strategies aimed at enhancing its production and for the development of novel therapeutics. This technical guide provides an in-depth exploration of the Withaferin A biosynthetic pathway, consolidating current knowledge on the enzymatic steps, key intermediates, and regulatory mechanisms. It further presents detailed experimental protocols for the quantification of withanolides and the analysis of gene expression, alongside quantitative data on metabolite distribution and gene regulation to serve as a valuable resource for the scientific community.

The Biosynthetic Pathway of Withaferin A

The biosynthesis of Withaferin A is a complex process that originates from the universal isoprenoid pathway, branching off from the sterol biosynthesis route. The pathway can be broadly divided into three major stages: the formation of the isoprenoid precursors, the cyclization to form the sterol backbone, and a series of modifications to yield the final Withaferin A molecule.

Formation of Isoprenoid Precursors

The initial building blocks for Withaferin A, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. Both pathways contribute to the pool of isoprenoid precursors for withanolide biosynthesis.

From Squalene (B77637) to Cycloartenol: The Sterol Backbone

Two molecules of farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP, are reductively dimerized by Squalene Synthase (SQS) to produce squalene. This is a critical branch point, diverting carbon flux towards sterol and triterpenoid (B12794562) biosynthesis[1][2]. Squalene then undergoes epoxidation by Squalene Epoxidase (SQE) to form 2,3-oxidosqualene (B107256).

The cyclization of 2,3-oxidosqualene is a pivotal step. In plants, Cycloartenol Synthase (CAS) catalyzes the formation of cycloartenol, the precursor for most phytosterols (B1254722) and, consequently, withanolides[2][3][4].

The Post-Cycloartenol Modifications

Cycloartenol undergoes a series of enzymatic modifications to yield 24-methylenecholesterol, a key intermediate in the withanolide pathway[2]. A crucial enzyme in this part of the pathway is Sterol Methyltransferase (SMT) , which catalyzes the methylation of the sterol side chain[5][6][7].

Tailoring Steps to Withaferin A

The final stages of Withaferin A biosynthesis involve a series of oxidation, hydroxylation, and lactonization reactions catalyzed by a suite of enzymes, primarily from the Cytochrome P450 (CYP) superfamily and short-chain dehydrogenases/reductases (SDRs)[8][9][10]. Recent research has identified specific enzymes involved in these tailoring steps, including:

-

CYP87G1, CYP88C7, and CYP749B2 : These cytochrome P450 enzymes are involved in the initial oxidations of the sterol backbone[8][10].

-

A Short-Chain Dehydrogenase (SDH2) : This enzyme, along with the aforementioned CYPs, is responsible for the formation of the characteristic lactone ring of withanolides[8][9].

-

CYP88C10 and a Sulfotransferase (SULF1) : These enzymes are implicated in generating the characteristic A-ring structure of Withaferin A, which includes a C1 ketone and a C2-C3 unsaturation[8][9].

The proposed biosynthetic pathway is visualized in the following diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional characterization of squalene synthase and squalene epoxidase in Taraxacum koksaghyz - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNAi and Homologous Over-Expression Based Functional Approaches Reveal Triterpenoid Synthase Gene-Cycloartenol Synthase Is Involved in Downstream Withanolide Biosynthesis in Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Differential Gene Expression and Withanolides Biosynthesis During in vitro and ex vitro Growth of Withania somnifera (L.) Dunal [frontiersin.org]

- 7. Differential Gene Expression and Withanolides Biosynthesis During in vitro and ex vitro Growth of Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. iijls.com [iijls.com]

- 10. researchgate.net [researchgate.net]

The Pharmacological Profile of Withaferin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaferin A, a steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1][2] Traditionally used in Ayurvedic medicine, this natural compound has demonstrated a wide array of therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of Withaferin A, focusing on its core mechanisms of action, pharmacokinetic properties, and therapeutic potential. The information is presented to support researchers, scientists, and drug development professionals in their exploration of this promising natural product.

Mechanism of Action

Withaferin A exerts its pleiotropic effects by modulating multiple signaling pathways and molecular targets involved in the pathogenesis of various diseases, most notably cancer. Its mechanisms of action are complex and often interconnected, leading to a broad spectrum of cellular responses.

Anti-Cancer Activity

The anti-cancer properties of Withaferin A are the most extensively studied aspect of its pharmacology. It has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis and angiogenesis (the formation of new blood vessels that feed tumors).[2][4]

Key Signaling Pathways Modulated by Withaferin A in Cancer:

-

NF-κB Signaling Pathway: Withaferin A is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival.[5] It directly targets and inhibits the IκB kinase β (IKKβ), preventing the phosphorylation and subsequent degradation of IκBα. This action blocks the nuclear translocation of NF-κB, thereby downregulating the expression of its target genes involved in inflammation, cell proliferation, and survival.[5]

-

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key oncogenic pathway targeted by Withaferin A. It inhibits the phosphorylation of STAT3 at Tyr705, a critical step for its activation and dimerization.[6][7] By preventing STAT3 dimerization, Withaferin A blocks its translocation to the nucleus and subsequent transcriptional activity, leading to the downregulation of genes involved in cell survival and proliferation.[8]

-

p53 Signaling Pathway: Withaferin A can activate the tumor suppressor protein p53, a crucial regulator of the cell cycle and apoptosis.[9] It has been shown to increase the expression and phosphorylation of p53, leading to the transcriptional activation of its downstream targets such as p21, which induces cell cycle arrest, and Bax, which promotes apoptosis.[10]

-

Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Withaferin A has been shown to inhibit this pathway, contributing to its anti-cancer effects.

Anti-Inflammatory Activity

The anti-inflammatory effects of Withaferin A are largely attributed to its potent inhibition of the NF-κB signaling pathway. By suppressing the production of pro-inflammatory cytokines and mediators, Withaferin A can mitigate inflammatory responses.

Neuroprotective Effects

Emerging evidence suggests that Withaferin A possesses neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases. Its mechanisms in the central nervous system are multifaceted and include the modulation of inflammatory pathways and the induction of protective cellular stress responses.

Quantitative Data

In Vitro Cytotoxicity of Withaferin A

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Withaferin A in various cancer cell lines, demonstrating its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CaSki | Cervical Cancer | 0.45 ± 0.05 | [2] |

| HeLa | Cervical Cancer | 1.0 ± 0.09 | [10] |

| SiHa | Cervical Cancer | 1.2 ± 0.1 | [10] |

| C33a | Cervical Cancer | 0.2 ± 0.06 | [10] |

| MDA-MB-231 | Breast Cancer | ~1.0 - 5.0 | [4] |

| MCF-7 | Breast Cancer | ~1.0 - 5.0 | [4] |

| U2OS | Osteosarcoma | Not specified | [3] |

| DRO 81-1 | Medullary Thyroid Carcinoma | Not specified | [3] |

Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.

Pharmacokinetics of Withaferin A in Preclinical Models

Pharmacokinetic studies in animal models provide insights into the absorption, distribution, metabolism, and excretion (ADME) of Withaferin A.

| Animal Model | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) | Reference |

| Mice | Intraperitoneal | 4 | Not specified | Not specified | ~2.0 | Not applicable | [11][12] |

| Rats | Oral | 10 | 619 | Not specified | 7.6 | 32.4 | [1] |

| Mice | Oral | 70 | 142 | Not specified | Not specified | 1.8 | [1][13] |

| Rats | Intravenous | 5 | Not specified | Not specified | 4.5 | Not applicable | [1] |

Note: Pharmacokinetic parameters can be influenced by factors such as the animal species, strain, sex, and the formulation of Withaferin A.

Clinical Trials of Withaferin A

Clinical investigations of Withaferin A are still in the early stages. The following table summarizes key information from a notable clinical trial.

| Phase | Indication | Intervention | Dose | Key Findings | Reference |

| Phase I | Advanced High-Grade Osteosarcoma | Withaferin A | 72, 108, 144, and 216 mg/day | The formulation was well-tolerated. However, Withaferin A appears to have low oral bioavailability. | [4] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on Withaferin A. These protocols are intended as a guide and may require optimization for specific experimental setups.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of Withaferin A on the expression levels of specific proteins (e.g., p53, p21, STAT3, NF-κB pathway components).

Methodology Overview:

-

Cell Culture and Treatment: Culture the desired cell line to an appropriate confluence and treat with various concentrations of Withaferin A or a vehicle control for a specified duration.

-

Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein. For analysis of nuclear proteins, perform nuclear and cytoplasmic fractionation.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.[10]

-

SDS-PAGE and Protein Transfer: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again to remove unbound secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[14]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.[15]

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of Withaferin A on cancer cells and determine its IC50 value.

Methodology Overview:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

-

Compound Treatment: Treat the cells with a serial dilution of Withaferin A and a vehicle control for a specific period (e.g., 24, 48, or 72 hours).[16]

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Murine Xenograft Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of Withaferin A in a living organism.

Methodology Overview:

-

Cell Preparation: Culture the desired cancer cell line (e.g., MDA-MB-231 for breast cancer) and harvest the cells when they reach the logarithmic growth phase. Resuspend the cells in a suitable medium, such as a mixture of saline and Matrigel.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice) to prevent rejection of the human tumor cells.[3]

-

Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 5 x 10^5 cells) into the flank of each mouse.[3]

-

Tumor Growth and Measurement: Allow the tumors to grow to a palpable size. Measure the tumor volume regularly using calipers.

-

Treatment: Once the tumors reach a certain volume, randomize the mice into treatment and control groups. Administer Withaferin A (e.g., 5, 10, or 20 mg/kg body weight) or a vehicle control intraperitoneally or orally for a specified duration.[3]

-

Monitoring and Endpoint: Monitor the tumor growth and the general health of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, and Western blotting).[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz)

The following diagrams illustrate the key signaling pathways modulated by Withaferin A.

Caption: Withaferin A inhibits the NF-κB signaling pathway by targeting IKKβ.

Caption: Withaferin A blocks the STAT3 signaling pathway by inhibiting phosphorylation.

Caption: Withaferin A activates the p53 tumor suppressor pathway.

Experimental Workflow Diagram (Graphviz)

Caption: General experimental workflow for evaluating the pharmacological effects of Withaferin A.

Conclusion

Withaferin A is a promising natural compound with a multifaceted pharmacological profile. Its ability to modulate key signaling pathways involved in cancer, inflammation, and neurodegeneration underscores its therapeutic potential. The data presented in this technical guide, including its in vitro cytotoxicity, preclinical pharmacokinetics, and mechanisms of action, provide a solid foundation for further research and development. While the detailed experimental protocols require further refinement and optimization, the provided overviews offer a starting point for investigators. Continued exploration of Withaferin A's pharmacological properties and clinical efficacy is warranted to translate its therapeutic promise into tangible clinical benefits.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Withaferin A inhibits JAK/STAT3 signaling and induces apoptosis of human renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Withaferin A Apoptotic Pathway via P53 | BioRender Science Templates [biorender.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Withaferin A in the Treatment of Liver Diseases: Progress and Pharmacokinetic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Withaferin A Inhibits Fatty Acid Synthesis in Rat Mammary Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Withaferin A: A Technical Guide to its Induction of Apoptosis and Cell Cycle Arrest

An In-depth Analysis for Researchers and Drug Development Professionals

Withaferin A (WA), a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention in oncology research for its potent anti-proliferative, pro-apoptotic, and anti-angiogenic properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying WA's ability to induce apoptosis and cell cycle arrest in cancer cells, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development efforts.

Induction of Apoptosis

Withaferin A triggers programmed cell death in a variety of cancer cell lines through multiple interconnected signaling pathways. The primary mechanisms involve the generation of reactive oxygen species (ROS), modulation of key survival and apoptotic proteins, and induction of endoplasmic reticulum (ER) stress.

Reactive Oxygen Species (ROS)-Mediated Apoptosis

A primary mechanism of WA-induced apoptosis is the generation of intracellular ROS.[2][3] This oxidative stress leads to mitochondrial dysfunction and the activation of downstream apoptotic signaling.

-

Mitochondrial Disruption: WA treatment leads to an increase in mitochondrial ROS, specifically superoxide, which disrupts the mitochondrial membrane potential.[2][4][5] This disruption is a critical event in the intrinsic apoptotic pathway.

-

Caspase Activation: The increase in ROS and subsequent mitochondrial dysfunction trigger the release of cytochrome c into the cytosol, leading to the activation of caspase-9 and the executioner caspase-3.[6][7] WA has also been shown to induce the cleavage of caspase-8, suggesting the involvement of the extrinsic apoptotic pathway as well.[6][7]

-

DNA Damage: The oxidative stress induced by WA can also lead to DNA damage, further contributing to apoptosis.[4][8]

ROS-Mediated Apoptotic Pathway of Withaferin A.

Modulation of Key Signaling Pathways

Withaferin A exerts its pro-apoptotic effects by targeting several critical signaling pathways that regulate cell survival and death.

The Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that is constitutively activated in many cancers.[9][10] WA has been shown to be a potent inhibitor of STAT3 signaling.[9][10][11]

-

Inhibition of Phosphorylation: WA prevents both constitutive and IL-6-induced phosphorylation of STAT3 at Tyr705.[9][10][12] It also down-regulates the activity of the upstream kinase JAK2.[11]

-

Prevention of Dimerization and Nuclear Translocation: By binding near the Y705 phospho-tyrosine residue of the STAT3 SH2 domain, WA is suggested to prevent STAT3 dimer formation, a crucial step for its activation and nuclear translocation.[9][10][12]

-